N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide, also known as KB-R7943, is a potent and selective inhibitor of the reverse mode of the Na+/Ca2+ exchanger (NCX). It has been widely used in scientific research to investigate the role of NCX in various physiological and pathological processes.
Mechanism of Action
N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide selectively inhibits the reverse mode of NCX, which is responsible for the extrusion of calcium ions from the cell and the influx of sodium ions into the cell. By inhibiting this mode of NCX, N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide can increase intracellular calcium levels and modulate calcium signaling pathways.
Biochemical and physiological effects:
N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling pathways, the inhibition of apoptosis, and the reduction of oxidative stress. It has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide is its high selectivity for the reverse mode of NCX, which allows for the specific modulation of calcium signaling pathways. However, one of the limitations of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide is its relatively low potency, which can make it difficult to achieve complete inhibition of NCX in some experimental systems.
Future Directions
There are several potential future directions for research involving N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide, including the investigation of its effects on other physiological processes and the development of more potent and selective NCX inhibitors. Additionally, the use of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide in combination with other drugs or therapies may provide novel approaches for the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide involves several steps, including the reaction of 5-methylpyrimidine-2-carboxylic acid with tert-butylamine, followed by the reaction with 2-chloro-N-(4-nitrophenyl)acetamide. The resulting product is then reduced to yield N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide.
Scientific Research Applications
N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide has been extensively used in scientific research to investigate the role of NCX in various physiological and pathological processes, such as cardiac arrhythmias, ischemic brain injury, and neurodegenerative diseases. It has also been used to study the effects of NCX inhibition on cellular calcium homeostasis and signaling.
properties
IUPAC Name |
N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8-6-13-11(14-7-8)15-9(2)10(17)16-12(3,4)5/h6-7,9H,1-5H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGIAYHLQWJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC(C)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.